8-iso Prostaglandin A1
Overview
Description
8-iso Prostaglandin A1 is an isoprostane, a type of prostaglandin-like compound formed through the non-enzymatic peroxidation of arachidonic acid. It is part of a larger family of prostanoids that are not derived from the cyclooxygenase pathway. This compound is known for its role in oxidative stress and has been studied for its biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-iso Prostaglandin A1 typically involves the oxidation of arachidonic acid. This process can be achieved through various oxidative agents, including free radicals and reactive oxygen species. The reaction conditions often require a controlled environment to prevent over-oxidation and ensure the selective formation of the desired isoprostane.
Industrial Production Methods: Industrial production of this compound is less common due to its specific and niche applications. it can be synthesized in bulk using advanced organic synthesis techniques that involve the careful control of reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-iso Prostaglandin A1 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more highly oxidized prostanoids, while reduction can yield less oxidized derivatives .
Scientific Research Applications
8-iso Prostaglandin A1 has a wide range of scientific research applications:
Chemistry: It is used as a biomarker for oxidative stress and lipid peroxidation studies.
Biology: It helps in understanding the role of oxidative stress in various biological processes.
Medicine: It is studied for its potential therapeutic effects in conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the development of assays and diagnostic tools for measuring oxidative stress levels.
Mechanism of Action
The mechanism of action of 8-iso Prostaglandin A1 involves its interaction with specific molecular targets and pathways:
Molecular Targets: It inhibits aldo-keto reductase family 1 member B10 (AKR1B10), which is involved in various metabolic processes.
Comparison with Similar Compounds
8-iso Prostaglandin F2α: Another isoprostane with similar oxidative stress biomarker properties.
15-keto Prostaglandin E1: A prostaglandin derivative with distinct biological activities.
Uniqueness: 8-iso Prostaglandin A1 is unique due to its specific inhibitory effects on AKR1B10 and its role in modulating neurotransmitter release. This sets it apart from other isoprostanes and prostaglandins, which may have different targets and mechanisms of action .
Properties
IUPAC Name |
7-[(1S,2S)-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17?,18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-UXVMJRBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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